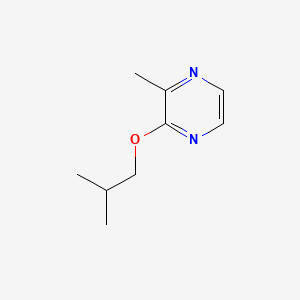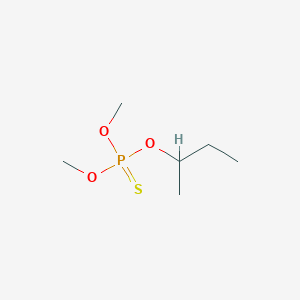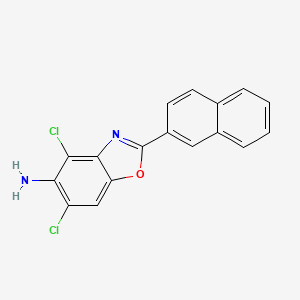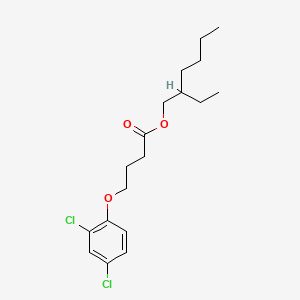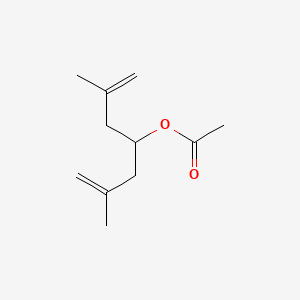
2,6-Dimethyl-1,6-heptadien-4-ol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-1,6-heptadien-4-ol acetate is an organic compound with the molecular formula C({11})H({18})O(_{2}) and a molecular weight of 182.2594 g/mol . This compound is known for its unique structure, which includes a heptadien backbone with two methyl groups and an acetate functional group. It is often used in various chemical and industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,6-heptadien-4-ol acetate typically involves the esterification of 2,6-Dimethyl-1,6-heptadien-4-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the scalability of the process while maintaining product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-1,6-heptadien-4-ol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophiles such as hydroxide ions (OH(^-)) or amines can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dimethyl-1,6-heptadien-4-ol acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-1,6-heptadien-4-ol acetate involves its interaction with molecular targets such as enzymes and receptors. The acetate group can undergo hydrolysis to release the active alcohol, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by its structure, allowing it to interact with different molecular targets and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-1,6-heptadien-4-ol: Similar structure but lacks the acetate group.
2,4-Dimethylhepta-2,6-dien-1-ol acetate: Similar backbone with different substitution patterns.
Uniqueness
2,6-Dimethyl-1,6-heptadien-4-ol acetate is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance.
Propriétés
Numéro CAS |
70187-91-6 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
2,6-dimethylhepta-1,6-dien-4-yl acetate |
InChI |
InChI=1S/C11H18O2/c1-8(2)6-11(7-9(3)4)13-10(5)12/h11H,1,3,6-7H2,2,4-5H3 |
Clé InChI |
NAASNCRONHZOQA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC(CC(=C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


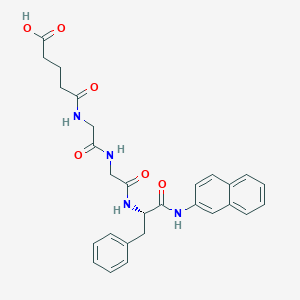

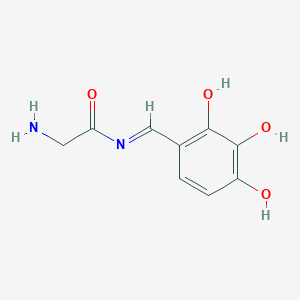
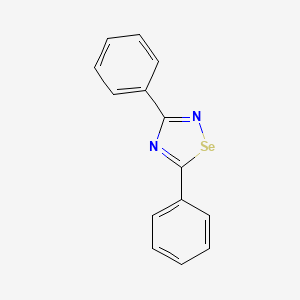
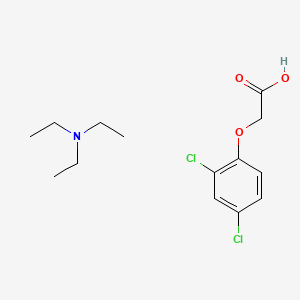
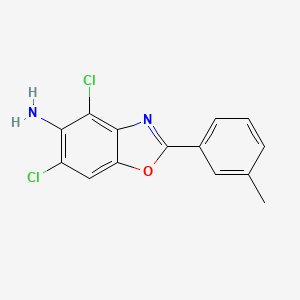
![Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-](/img/structure/B13803690.png)
![1H-Pyrazolo[3,4-f]benzothiazole(9CI)](/img/structure/B13803695.png)
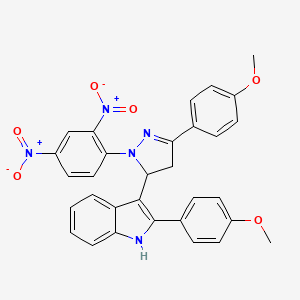
![1H-Indole-1-carboxylic acid, 2-borono-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]ethylamino]propoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B13803722.png)
